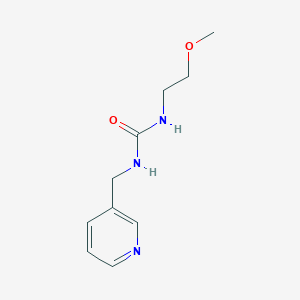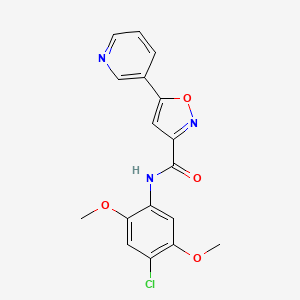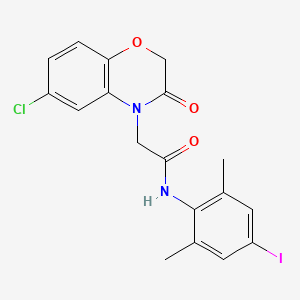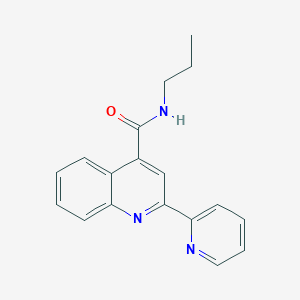![molecular formula C22H26N4O B4619291 N-methyl-1-{3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}-N-(2-pyridinylmethyl)methanamine](/img/structure/B4619291.png)
N-methyl-1-{3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}-N-(2-pyridinylmethyl)methanamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-methyl-1-{3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}-N-(2-pyridinylmethyl)methanamine involves several key steps, including condensation reactions and characterizations by spectroscopic techniques. For example, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine demonstrated a high-yielding process through the reaction of p-Toluic hydrazide and glycine using polyphosphoric acid, characterized by FT-IR, DSC, 13C/1H-NMR, and mass spectrometric techniques (Shimoga, Shin, & Kim, 2018).
Molecular Structure Analysis
The molecular structure of related compounds is intricately linked to their synthesis, as the formation of the oxadiazole ring and subsequent modifications significantly impact the compound's physical and chemical properties. The characterization of these compounds often involves advanced spectroscopic techniques to elucidate the structural details essential for understanding their behavior and potential applications.
Chemical Reactions and Properties
Compounds containing the oxadiazole ring are known for their reactivity and participation in various chemical reactions. These reactions can lead to the formation of novel compounds with potential biological activity or material applications. For instance, the one-pot, four-component synthesis of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines showcases the versatility of these compounds in generating cytotoxic agents against cancer cell lines, highlighting their chemical reactivity and potential for drug discovery (Ramazani et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of oxadiazole derivatives, including structures similar to the compound , involves innovative synthetic routes that yield high-purity products. For example, one study reports the successful synthesis of a related compound through the condensation of p-Toluic hydrazide and glycine, characterized by various spectroscopic techniques (Shimoga, Shin, & Kim, 2018)[https://consensus.app/papers/154methylphenyl134oxadiazol2ylmethanamine-shimoga/5cbce84ad25e5bbdabcc86a9370ffcbb/?utm_source=chatgpt]. This demonstrates the interest in developing efficient methods for synthesizing oxadiazole derivatives for further application in various fields.
Anticancer Activity
Significant research has been conducted on the anticancer potential of oxadiazole derivatives. A study by Ramazani et al. (2014) synthesized a series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, showing notable cytotoxic activities against several cancer cell lines. Some compounds exhibited comparable or even superior activity to the reference drug doxorubicin, indicating their potential as novel anticancer agents (Ramazani et al., 2014)[https://consensus.app/papers/onepot-synthesis-novel-cytotoxic-agents-ramazani/787e7669c40c50b996b07a1e8476b641/?utm_source=chatgpt].
Catalytic Applications
Research on diiron(III) complexes, including ligands related to the compound , highlights their role as functional models for methane monooxygenases. These complexes have been investigated for their catalytic efficiency in the selective hydroxylation of alkanes, demonstrating the application of these compounds in mimicking natural enzymatic processes (Sankaralingam & Palaniandavar, 2014)[https://consensus.app/papers/diironiii-complexes-tridentate-ligands-models-methane-sankaralingam/ad3190efdbd65244bb4978a74db28b3d/?utm_source=chatgpt].
Photocytotoxicity and Cellular Imaging
Iron(III) complexes derived from ligands related to the compound under discussion have shown exceptional photocytotoxic properties when exposed to red light, indicating their potential use in photodynamic therapy. Such complexes have been designed to generate reactive oxygen species, leading to apoptosis in cancer cells, thus demonstrating a novel approach to cancer treatment (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014)[https://consensus.app/papers/ironiii-catecholates-imaging-photocytotoxicity-light-basu/ac9cc83e54d55aa89d2e64639956685e/?utm_source=chatgpt].
Propiedades
IUPAC Name |
N-methyl-N-[[3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl]methyl]-1-pyridin-2-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-17-8-10-18(11-9-17)22(12-4-5-13-22)21-24-20(27-25-21)16-26(2)15-19-7-3-6-14-23-19/h3,6-11,14H,4-5,12-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWWSKOXRNURSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCC2)C3=NOC(=N3)CN(C)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl [8-(2,5-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B4619210.png)
![6-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4619213.png)

![N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N'-(4-fluorophenyl)thiourea](/img/structure/B4619232.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4619235.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4619238.png)
![2-bromo-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4619246.png)
![2-{5-[(2,4-dichlorophenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4619251.png)


![N-cyclohexyl-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide](/img/structure/B4619276.png)


![N-(2-methoxyethyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B4619309.png)